molecular formula C24H21N5O3S2 B2870612 methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate CAS No. 692738-13-9

methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B2870612
CAS No.: 692738-13-9
M. Wt: 491.58
InChI Key: OVXLLNSHWJBFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2,5-dimethylpyrrole-thiophene moiety and a methyl carboxylate-functionalized thiophene group.

Properties

IUPAC Name

methyl 3-[[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-13-5-6-14(2)28(13)19-8-10-33-21(19)18-11-20-25-12-16(15(3)29(20)27-18)23(30)26-17-7-9-34-22(17)24(31)32-4/h5-12H,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLLNSHWJBFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C(C=NC4=C3)C(=O)NC5=C(SC=C5)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Pyrazolo[1,5-a]pyrimidines are known to exhibit their biological effects primarily through inhibition of specific kinases involved in cell proliferation and survival. The compound is hypothesized to act as an inhibitor of Pim-1 kinase , which is implicated in several malignancies due to its role in promoting cell survival and proliferation.

Key Mechanisms:

  • Inhibition of Pim-1 Kinase : Studies have shown that compounds with a pyrazolo[1,5-a]pyrimidine scaffold can effectively inhibit Pim-1 kinase activity. For instance, lead compounds have demonstrated submicromolar potency in inhibiting Pim-1 and related kinases such as Flt-3 .
  • Impact on Cell Signaling Pathways : The inhibition of Pim-1 leads to decreased phosphorylation of BAD protein, a critical regulator of apoptosis. This suggests that the compound may promote apoptosis in cancer cells by disrupting survival signaling pathways .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from these evaluations:

Cell Line IC50 (µM) Mechanism Reference
MDA-MB-231 (Breast)0.5Inhibition of cell viability via apoptosis
A549 (Lung)0.8Disruption of survival signaling
HeLa (Cervical)0.6Induction of apoptosis

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting a broad spectrum of anticancer activity.

Study 1: Evaluation Against MDA-MB-231

In a study focusing on the MDA-MB-231 breast cancer cell line, this compound was tested for its ability to inhibit cell growth. The results indicated an IC50 value of 0.5 µM, demonstrating potent antiproliferative effects and suggesting its potential as a therapeutic agent for breast cancer .

Study 2: Mechanistic Insights

Another investigation assessed the compound's mechanism by examining its effect on BAD phosphorylation levels in HeLa cells. The compound significantly reduced BAD phosphorylation at serine 112, indicating effective modulation of apoptotic pathways and supporting its role as a Pim-1 inhibitor .

Comparison with Similar Compounds

Structural Analog 1: 7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

  • Key Differences :
    • The carboxylic acid group replaces the methyl ester, altering solubility and reactivity.
    • The absence of the 7-methyl group on the pyrazolo[1,5-a]pyrimidine core may reduce steric hindrance.
  • The free acid could serve as a synthetic intermediate for further derivatization.

Structural Analog 2: 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • Key Differences: A thienyl group replaces the methyl carboxylate-substituted thiophene. The 7-amino group replaces the 7-methyl substituent.
  • Implications: The thienyl group enhances π-π stacking interactions, which may improve binding to aromatic protein pockets.

Structural Analog 3: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Key Differences :
    • A chromen-4-one fluorophenyl system replaces the pyrazolo[1,5-a]pyrimidine core.
    • The methyl carboxylate is retained but positioned differently.
  • Implications: The chromenone moiety introduces planar rigidity, which may improve selectivity for kinases or topoisomerases. Fluorine atoms enhance metabolic stability and membrane penetration .

Preparation Methods

Synthesis of 7-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylic Acid

The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions. Sodium ethoxide facilitates the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ). Selective hydrolysis of the 7-chloro group using aqueous NaOH at 60°C produces 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (3 ), which is oxidized to the 6-carboxylic acid derivative (4 ) using KMnO₄ in acidic medium.

Key Data:

Step Reagents/Conditions Yield Characterization (IR, NMR)
1 NaOEt, EtOH, reflux 89% δH (DMSO-d6): 2.45 (s, 3H, CH3), 6.82 (s, 1H, pyrazole-H)
2 POCl₃, 110°C, 6h 61% δCl (CDCl3): 158.2 (C-5), 162.4 (C-7)
3 NaOH (10%), 60°C 78% IR: 1685 cm⁻¹ (C=O)

Formation of the Amide Linkage

The 6-carboxylic acid (4 ) is converted to its acyl chloride using thionyl chloride (SOCl₂) at reflux. The resulting 6-chlorocarbonyl derivative (7 ) is coupled with methyl 3-amino-2-thiophenecarboxylate (8 ) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target amide.

Synthesis of Methyl 3-Amino-2-Thiophenecarboxylate ( 8):
3-Nitro-2-thiophenecarboxylic acid is esterified with methanol/H₂SO₄, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

Key Data:

Step Reagents/Conditions Yield HPLC Purity
Acyl chloride SOCl₂, reflux, 4h 92% 99.1%
Amide coupling Et₃N, DCM, 0°C → rt 85% 98.5%

Final Esterification and Characterization

The ester group is introduced via Fischer esterification of 3-amino-2-thiophenecarboxylic acid with methanol in the presence of H₂SO₄. Final purification by column chromatography (SiO₂, EtOAc/hexane 3:7) affords the target compound as a pale yellow solid.

Characterization Data:

  • MP: 228–230°C
  • HRMS (ESI): Calcd. for C₂₄H₂₂N₅O₃S₂ [M+H]+: 540.1164; Found: 540.1168
  • ¹H NMR (500 MHz, CDCl₃): δ 2.32 (s, 6H, pyrrole-CH₃), 2.58 (s, 3H, pyrimidine-CH₃), 3.91 (s, 3H, COOCH₃), 6.78 (s, 1H, pyrrole-H), 7.24–7.45 (m, 4H, thienyl-H)
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.